molecular formula C16H28N2O B11184432 4-Pyrimidinol, 5-decyl-2,6-dimethyl- CAS No. 103980-60-5

4-Pyrimidinol, 5-decyl-2,6-dimethyl-

Cat. No.: B11184432
CAS No.: 103980-60-5
M. Wt: 264.41 g/mol
InChI Key: NSWAMROVEOOFGX-UHFFFAOYSA-N
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Description

4-Pyrimidinol, 5-decyl-2,6-dimethyl- is an organic compound with the molecular formula C16H28N2O It is a derivative of pyrimidinol, characterized by the presence of decyl and dimethyl groups at specific positions on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinol, 5-decyl-2,6-dimethyl- typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method includes the alkylation of 2,6-dimethyl-4-pyrimidinol with decyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-Pyrimidinol, 5-decyl-2,6-dimethyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinol, 5-decyl-2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Pyrimidinol, 5-decyl-2,6-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Pyrimidinol, 5-decyl-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Decyl-2,6-dimethyl-4-pyrimidinol
  • 2,6-Dimethylpyrimidin-4-ol
  • 5,6-Dimethyl-4-pyrimidinol

Uniqueness

4-Pyrimidinol, 5-decyl-2,6-dimethyl- is unique due to the presence of both decyl and dimethyl groups, which confer distinct chemical properties and potential applications compared to its analogs. Its specific structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.

Properties

CAS No.

103980-60-5

Molecular Formula

C16H28N2O

Molecular Weight

264.41 g/mol

IUPAC Name

5-decyl-2,4-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H28N2O/c1-4-5-6-7-8-9-10-11-12-15-13(2)17-14(3)18-16(15)19/h4-12H2,1-3H3,(H,17,18,19)

InChI Key

NSWAMROVEOOFGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(N=C(NC1=O)C)C

Origin of Product

United States

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